Bis(1-hydroxycyclopropyl)-amine
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-[(1-hydroxycyclopropyl)amino]cyclopropan-1-ol |
InChI |
InChI=1S/C6H11NO2/c8-5(1-2-5)7-6(9)3-4-6/h7-9H,1-4H2 |
InChI Key |
MRNFREDWQAFPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(NC2(CC2)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis(1-hydroxycyclopropyl)-amine with structurally related cyclopropyl amines and hydroxylated amines, leveraging data from the provided evidence. Key parameters include molecular weight, functional groups, hazards, and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings
Reactivity and Stability: Bis(3-aminopropyl)amine (a polyamine) exhibits high flammability and corrosivity due to its multiple amine groups . This compound, with hydroxyl groups, may show reduced flammability but increased hydrogen-bonding capacity.
Hazard Profiles: Hydroxylated amines (e.g., (1-Aminocyclopropyl)methanol) are less volatile than non-hydroxylated analogs, reducing inhalation risks but requiring precautions for skin/eye contact . Bis(3-aminopropyl)amine’s severe skin/eye irritation (Category 1) suggests this compound may require similar handling (gloves, goggles) despite lacking direct data .
Hydroxypropyl nitrosamines (e.g., N-Bis(2-hydroxypropyl)nitrosamine) are laboratory chemicals with carcinogenic risks ; hydroxylated cyclopropyl amines may require rigorous validation for biological use.
Preparation Methods
Direct Amination of 1-Hydroxycyclopropane Derivatives
The most straightforward approach to synthesizing Bis(1-hydroxycyclopropyl)-amine involves the direct amination of 1-hydroxycyclopropyl precursors. One documented method employs a nucleophilic substitution reaction between ammonia and 1-hydroxycyclopropyl halides (e.g., 1-hydroxycyclopropyl chloride or bromide). In this two-step process, cyclopropane rings are first functionalized with hydroxyl and halide groups via photochemical [2+1] cycloaddition of dichlorocarbene to ethylene oxide derivatives. The resulting 1-hydroxycyclopropyl halide is then treated with aqueous or gaseous ammonia under controlled conditions to displace the halide and form the target amine.
Reaction conditions significantly influence yield and purity. For example, excess ammonia (5–10 equivalents) and temperatures between 0°C and 25°C minimize side reactions such as ring-opening of the cyclopropane moiety. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity, achieving yields of 45–60%. However, competing elimination reactions leading to cyclopropene byproducts remain a limitation, particularly at elevated temperatures.
Reductive Amination of Cyclopropane Carboxylic Acid Derivatives
Reductive amination offers an alternative pathway by leveraging ketone or aldehyde intermediates derived from cyclopropane-containing precursors. In this method, 1-hydroxycyclopropane carboxylic acid is converted to its corresponding ketone via oxidation with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). The ketone intermediate is then subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol.
This route benefits from milder reaction conditions (room temperature, pH 4–6) and higher functional group tolerance. Reported yields range from 55% to 70%, with the major side products arising from over-reduction of the cyclopropane ring or incomplete imine formation. Catalytic hydrogenation with palladium on carbon (Pd/C) has also been explored but requires careful pressure control to prevent hydrogenolysis of the cyclopropane.
Cyclopropanation of Allylic Amines Followed by Hydroxylation
A convergent strategy involves synthesizing the cyclopropane ring after establishing the amine backbone. Allylic amines, such as diallylamine, undergo cyclopropanation via the Simmons-Smith reaction using diiodomethane and a zinc-copper couple. The resulting bis(cyclopropyl)amine is subsequently hydroxylated at the cyclopropane positions using ozone or hydroxyl radicals generated from hydrogen peroxide and ultraviolet light.
This method enables precise stereochemical control, as the geometry of the allylic amine dictates the final configuration of the cyclopropane rings. Hydroxylation typically proceeds with 60–75% efficiency, though regioselectivity remains a challenge. For instance, hydroxyl groups may form at unintended positions on the cyclopropane ring unless directing groups are incorporated into the precursor.
Enzymatic and Biocatalytic Approaches
Recent advances in biocatalysis have introduced enzyme-mediated routes to this compound. Transaminases engineered for broad substrate specificity catalyze the transfer of amine groups to diketone precursors bearing cyclopropane moieties. For example, ω-transaminase from Arthrobacter citreus has demonstrated activity toward 1,3-diketocyclopropane substrates, yielding the target amine with enantiomeric excess (ee) exceeding 90%.
Biocatalytic methods operate under aqueous conditions at ambient temperatures, eliminating the need for harsh reagents. However, scalability is hindered by enzyme stability and the high cost of cofactors such as pyridoxal phosphate (PLP). Immobilization techniques and directed evolution are being investigated to address these limitations.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the four methods discussed:
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination | 45–60 | 0–25°C, DMF/THF | Simple two-step protocol | Side reactions, moderate yields |
| Reductive Amination | 55–70 | RT, pH 4–6 | Mild conditions, functional tolerance | Risk of over-reduction |
| Cyclopropanation/Hydroxylation | 60–75 | Zn-Cu, CH₂I₂, UV/H₂O₂ | Stereochemical control | Regioselectivity challenges |
| Biocatalytic | 50–65 | RT, aqueous buffer | High enantioselectivity | Scalability and cost issues |
Q & A
Q. Methodological Insight :
-
Steric hindrance from the cyclopropyl group can reduce reaction efficiency. Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading improves yields .
-
Table 1 : Synthetic Route Comparison
Step Reagents/Conditions Yield Range Purity Reference Cyclopropanation Vinyl ether, 0°C 60–70% 90% Hydroxylation Pd(OAc)₂, 50°C 50–65% 85%
Which analytical techniques are most effective for characterizing this compound and validating its structural integrity?
Basic Research Question
Key techniques include:
- HPLC : For purity assessment and separation of stereoisomers, using C18 columns with acetonitrile/water mobile phases .
- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity and hydroxyamine proton shifts .
- Mass Spectrometry (HRMS) : Accurate mass measurement to verify molecular formula (e.g., C₅H₁₁NO₂ requires m/z 117.0790) .
Q. Advanced Consideration :
- Discrepancies in reported H NMR shifts (e.g., hydroxy proton at δ 2.1–2.5 ppm) may arise from solvent polarity or hydrogen bonding. Cross-validation with IR spectroscopy (O-H stretch ~3200 cm⁻¹) is recommended .
How does steric hindrance from the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The cyclopropyl group imposes significant steric constraints, altering reaction pathways:
- Substitution Reactions : Bulky substituents reduce SN2 reactivity, favoring SN1 mechanisms in polar solvents (e.g., methanol/water mixtures) .
- Kinetic Studies : Use kinetic isotope effects (KIE) or Hammett plots to quantify steric vs. electronic contributions. For example, a KIE >1.0 indicates transition-state bond cleavage .
Q. Methodological Approach :
- Compare reactivity with non-cyclopropyl analogs (e.g., ethylamine derivatives) under identical conditions to isolate steric effects .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., hydroxy vs. methoxy groups) and test in standardized assays (e.g., antimicrobial MIC assays) .
- Assay Standardization : Use positive controls (e.g., ampicillin for antibacterial studies) and replicate experiments across multiple cell lines .
Q. Example :
-
Table 2 : Biological Activity Variability
Derivative Assay Type IC₅₀ (μM) Reference Hydroxycyclopropyl Antifungal 12.3 ± 1.2 Methoxycyclopropyl Antifungal 8.7 ± 0.9
What computational models are validated for predicting the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (predicted ~0.5), bioavailability (~70%), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., enzymes) using GROMACS or AMBER to assess stability of ligand-receptor complexes .
Q. Validation Steps :
- Compare in silico predictions with in vitro data (e.g., hepatic microsomal stability assays) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., trifluoroacetic acid) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
Advanced Research Question
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins .
- Gene Expression Profiling : RNA-seq or qPCR to identify pathways modulated by the compound (e.g., oxidative stress response) .
- Metabolomic Studies : LC-MS-based profiling to track changes in metabolite levels (e.g., glutathione depletion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
